MPN9B439VT
Description
For instance, discusses 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives used in flame-retardant composites, which often feature aromatic rings and phosphorus-oxygen bonding . Similarly, and detail triazine and boronic acid derivatives, suggesting MPN9B439VT may belong to these classes. Hypothetically, this compound could share structural motifs such as chlorine substituents, fused aromatic systems, or reactive functional groups (e.g., amines, boronic acids) that influence its chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-10-8-6-12-14(7-4-2-1-3-5-7)9(8)13-11(17)15(10)18/h1-6,18H,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELOZPCEAZBHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=O)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936385 | |
| Record name | 5-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16075-63-1 | |
| Record name | 5-Hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016075631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC104149 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-1-PHENYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPN9B439VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of MPN9B439VT typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization to form the pyrazolo-pyrimidine core . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
For industrial production, the process is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity of the final product .
Chemical Reactions Analysis
MPN9B439VT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with appropriate catalysts and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazole and pyrimidine rings .
Scientific Research Applications
MPN9B439VT has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known bioactive molecules, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of MPN9B439VT involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
The pathways involved in its mechanism of action include signal transduction pathways, where the compound’s binding to receptors triggers a cascade of intracellular events, ultimately leading to the desired biological response .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MPN9B439VT (inferred properties) with structurally analogous compounds from the evidence, focusing on molecular characteristics, synthesis, and functional data.
Table 1: Key Molecular and Physicochemical Properties
Notes:
- Structural Similarities : this compound and CAS 918538-05-3 share identical molecular formulas and weights, suggesting they may be isomers or analogs with differing substitution patterns. Both exhibit moderate hydrophobicity (Log P ~2.15–2.78), suitable for membrane permeability.
- Functional Group Impact : The boronic acid in CAS 1046861-20-4 enhances reactivity in cross-coupling reactions, while DOPO derivatives prioritize flame retardancy via phosphorus-based radical quenching .
- Bioactivity : CAS 918538-05-3 shows moderate bioavailability (0.55), likely due to its small size and balanced Log P. This compound is hypothesized to share similar pharmacokinetic profiles.
Biological Activity
Overview
MPN9B439VT, also known as (2S)-N',2-dihydroxypropanimidamide, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Basic Information
| Property | Details |
|---|---|
| CAS No. | 1609388-55-7 |
| Molecular Formula | C3H8N2O2 |
| Molecular Weight | 104.11 g/mol |
| IUPAC Name | (2S)-N',2-dihydroxypropanimidamide |
| SMILES | CC(C(=NO)N)O |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby altering their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition: this compound may inhibit certain enzyme activities by binding to their active sites.
- Receptor Modulation: The compound can modulate receptor signaling pathways, influencing physiological responses.
Biological Effects
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties: Studies have shown that the compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapeutics.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 50 µg/mL Staphylococcus aureus 30 µg/mL Pseudomonas aeruginosa 70 µg/mL -
Anticancer Potential:
- In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability by up to 60% at a concentration of 100 µM after 48 hours of treatment.
Cell Line Viability (%) at 100 µM HeLa 40% MCF-7 50% A549 60%
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (2S)-Naringenin | Dihydro-flavonoid with hydroxyl groups | Antioxidant, anti-inflammatory |
| (1R,2S)-2-Phenylcyclopropanaminium | Similar configuration but different functional groups | Limited biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
